

LDN193189: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity

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Compound of Interest

Compound Name: LDN193189

Cat. No.: B1662814

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Introduction

LDN193189, also known as DM-3189, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] A derivative of Dorsomorphin, **LDN193189** exhibits significantly higher potency, allowing for its use at approximately 100-fold lower concentrations.[2] This inhibitor has become a critical tool in the study of BMP-mediated cellular processes, including differentiation, proliferation, and apoptosis. Its utility extends to various research areas, including neuroscience, cancer biology, and stem cell research, where it aids in directing the differentiation of pluripotent stem cells.[2][4] This technical guide provides an in-depth overview of **LDN193189**'s molecular targets, binding affinities, and the experimental protocols used to characterize its activity.

Molecular Targets and Binding Affinity

LDN193189 primarily targets the ATP-binding site of the kinase domain of BMP type I receptors, which are serine/threonine kinases.[5] By inhibiting these receptors, it blocks the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8, thereby attenuating the BMP signaling cascade.[1][6][7][8]

The inhibitory activity of **LDN193189** has been quantified through various assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric. The data presented below summarizes the binding affinity of **LDN193189** for its primary targets.

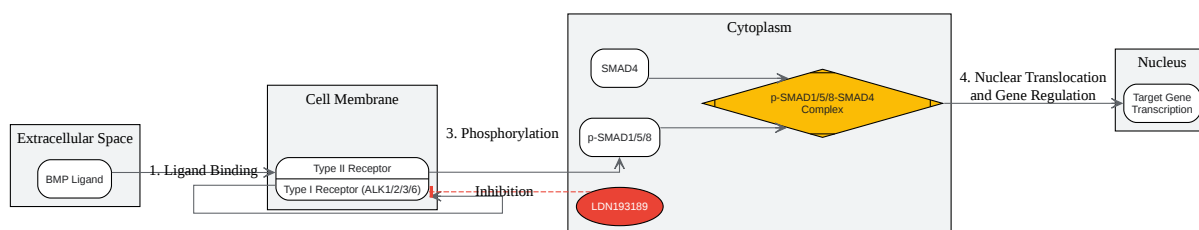
Quantitative Data Summary

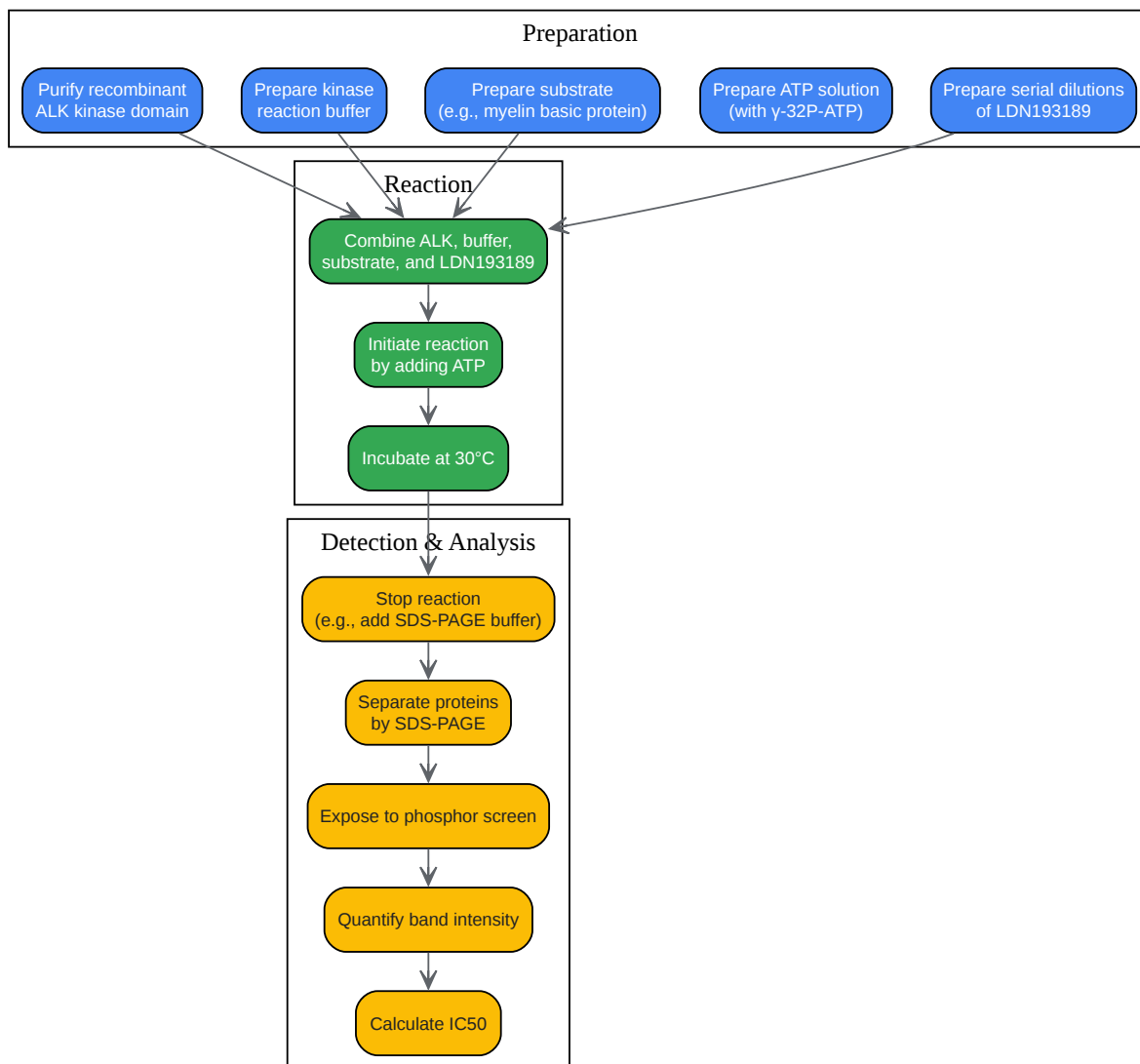
Target	Assay Type	IC50 (nM)	Reference
Primary Targets (BMP Type I Receptors)			
ALK1 (ACVRL1)	Cell-free kinase assay	0.8	[1][2][7][8]
ALK2 (ACVR1)	Cell-free kinase assay	0.8	[1][2][7][8]
ALK2 (ACVR1)	Transcriptional activity in C2C12 cells	5	[1][3][6][7][8][9]
ALK3 (BMPR1A)	Cell-free kinase assay	5.3	[1][2][7][8]
ALK3 (BMPR1A)	Transcriptional activity in C2C12 cells	30	[1][3][6][7][8][9]
ALK6 (BMPR1B)	Cell-free kinase assay	16.7	[1][2][7][8]
Secondary/Off-Target Effects			
ALK4 (ACVR1B)	Kinase Assay	101	[1]
ActRIIA	Kinase Assay	210	[1]
ALK5 (TGFB1)	Transcriptional activity	>500	[3][8]
ALK7 (ACVR1C)	Transcriptional activity	>500	[3][8]

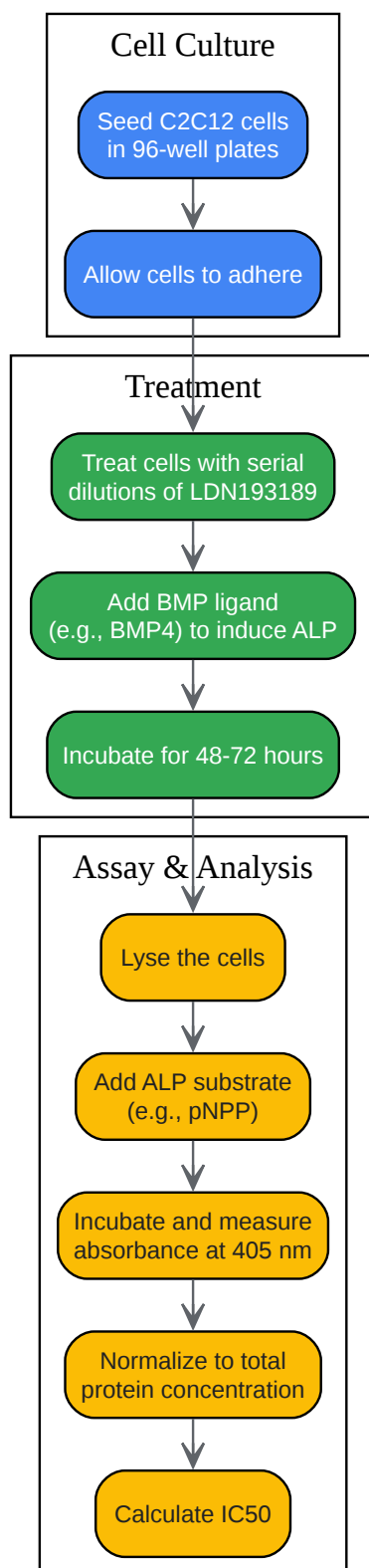
LDN193189 demonstrates significant selectivity, with a more than 200-fold preference for the BMP signaling pathway over the Transforming Growth Factor-beta (TGF- β) pathway.[1][7][9]

Signaling Pathway

LDN193189 exerts its inhibitory effects on the canonical BMP signaling pathway. The following diagram illustrates the mechanism of action.







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